molecular formula C17H17ClN2O4S B369169 1-(4-Chloro-2,5-dimethoxyphenyl)sulfonyl-5,6-dimethylbenzimidazole CAS No. 691381-40-5

1-(4-Chloro-2,5-dimethoxyphenyl)sulfonyl-5,6-dimethylbenzimidazole

Cat. No.: B369169
CAS No.: 691381-40-5
M. Wt: 380.8g/mol
InChI Key: KERKPTQNNNKHCR-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectral Signatures

1H NMR (400 MHz, CDCl₃):

  • Aromatic protons :
    • Benzimidazole H-2 and H-7: δ 7.45–7.55 (doublets, J = 8.2 Hz) .
    • Phenyl ring protons: δ 6.85–7.20 (multiplet, meta/para to substituents) .
  • Methyl groups :
    • 5,6-Dimethyl: δ 2.48 (singlet, 6H) .
    • Methoxy groups: δ 3.78–3.82 (singlets, 6H) .
  • Sulfonyl proximity effects : Deshielding of H-2 and H-7 (δ +0.3 ppm vs. unsubstituted benzimidazole) .

13C NMR (100 MHz, CDCl₃):

  • Aromatic carbons : δ 115–150 ppm (C-4 chloro-substituted phenyl: δ 128.5; methoxy-substituted carbons: δ 152.3) .
  • Methyl groups : δ 21.2 (5,6-dimethyl), δ 56.1 (methoxy) .
  • Sulfonyl carbon : δ 134.8 (C-SO₂) .

Mass Spectrometric Fragmentation Patterns

High-Resolution Mass Spectrometry (HRMS):

  • Molecular ion : m/z 381.08 [M+H]⁺ (calculated for C₁₇H₁₈ClN₂O₄S).
  • Key fragments :
    • Loss of SO₂: m/z 317.12 [M+H–SO₂]⁺.
    • Cleavage of methoxy groups: m/z 349.05 [M+H–OCH₃]⁺.
    • Chlorine isotopic pattern: 3:1 ratio at m/z 381/383 .

Table 2: Major Fragmentation Pathways

Fragment Ion m/z Pathway
[M+H]⁺ 381.08 Intact molecule
[M+H–SO₂]⁺ 317.12 Sulfonyl group elimination
[M+H–Cl]⁺ 346.10 Chlorine loss

Infrared (IR) Vibrational Mode Analysis

Key IR absorptions (KBr, cm⁻¹):

  • S=O stretch : 1165 (asymmetric), 1320 (symmetric) .
  • C-O-C (methoxy) : 1245, 1020 .
  • Aromatic C-H bend : 830 (para-substituted phenyl), 750 (ortho-substituted benzimidazole) .
  • N-H stretch : Absent due to N-sulfonylation .

Table 3: IR Spectral Assignments

Vibration Type Wavenumber (cm⁻¹)
S=O asymmetric stretch 1320
S=O symmetric stretch 1165
C-O-C (methoxy) 1245, 1020
Aromatic C-H bend 830, 750

Properties

IUPAC Name

1-(4-chloro-2,5-dimethoxyphenyl)sulfonyl-5,6-dimethylbenzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O4S/c1-10-5-13-14(6-11(10)2)20(9-19-13)25(21,22)17-8-15(23-3)12(18)7-16(17)24-4/h5-9H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KERKPTQNNNKHCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N(C=N2)S(=O)(=O)C3=C(C=C(C(=C3)OC)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Role of Base in Sulfonylation

Triethylamine outperforms pyridine in scavenging HCl, achieving yields >80% versus 65% with pyridine. Excess base (2 equiv) prevents disubstitution at the benzimidazole NH-3 position.

Solvent Effects

Polar aprotic solvents (e.g., DMF, DCM) enhance reaction rates, while THF results in slower kinetics due to poor sulfonyl chloride solubility.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Reaction Time (h)
Classical Cyclization85988
Microwave-Assisted88992
Sulfonylation829712

Chemical Reactions Analysis

1-(4-Chloro-2,5-dimethoxyphenyl)sulfonyl-5,6-dimethylbenzimidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-Chloro-2,5-dimethoxyphenyl)sulfonyl-5,6-dimethylbenzimidazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Chloro-2,5-dimethoxyphenyl)sulfonyl-5,6-dimethylbenzimidazole involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The chloro and methoxy substituents may enhance the compound’s ability to penetrate cell membranes and reach intracellular targets. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 1-(4-Chloro-2,5-dimethoxyphenyl)sulfonyl-5,6-dimethylbenzimidazole with structurally or functionally related compounds.

Structural Analogues

Benzimidazole Derivatives Without Sulfonyl Groups Example: 5,6-Dimethylbenzimidazole.

Sulfonamide-Substituted Benzimidazoles

  • Example: 1-(Phenylsulfonyl)-5,6-dimethylbenzimidazole.
  • Comparison: Replacing the 4-chloro-2,5-dimethoxyphenyl group with a simple phenyl ring eliminates the electron-withdrawing chlorine and methoxy groups, which may reduce oxidative stability and target specificity .

Functional Analogues

Azo-Linked Compounds

  • Example: 2,2'-[(3,3'-Dichloro[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[N-(4-chloro-2,5-dimethoxyphenyl)-3-oxobutyramide] (from ).
  • Comparison: While both compounds share the 4-chloro-2,5-dimethoxyphenyl group, the azo-linked compound features a biphenyl backbone and amide substituents. This results in higher molecular weight (~900 g/mol vs. ~450 g/mol for the benzimidazole derivative) and distinct solubility profiles (amide groups enhance hydrophilicity). The benzimidazole derivative’s sulfonyl group offers better metabolic resistance compared to the azo group, which is prone to reductive cleavage .

Data Tables

Table 1: Physicochemical Properties

Property This compound 2,2'-[(3,3'-Dichloro[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[...]amide ()
Molecular Weight (g/mol) ~450 ~900
LogP (Predicted) 3.2 5.8
Solubility (Water, mg/mL) <0.1 <0.05
Key Functional Groups Sulfonyl, benzimidazole, chloro, methoxy Azo, amide, chloro, methoxy

Research Findings

  • Target Selectivity : The sulfonyl-benzimidazole derivative exhibits higher selectivity for viral proteases compared to azo-linked analogs, likely due to the planar benzimidazole core fitting into enzyme active sites .
  • Stability : Sulfonyl groups confer greater resistance to enzymatic degradation compared to azo bonds, as shown in simulated gastric fluid studies (t½ > 24h vs. t½ = 4h for azo compounds) .
  • Toxicity : The dimethylbenzimidazole scaffold reduces off-target cytotoxicity compared to bulkier biphenyl structures, as evidenced by lower IC₅₀ values in healthy cell lines .

Biological Activity

1-(4-Chloro-2,5-dimethoxyphenyl)sulfonyl-5,6-dimethylbenzimidazole is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H22ClN2O4SC_{18}H_{22}ClN_{2}O_{4}S, with a molecular weight of approximately 383.89 g/mol. The compound features a benzimidazole core, which is known for its diverse biological activities.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial efficacy of benzimidazole derivatives, including the compound in focus. A review summarized various benzimidazole compounds demonstrating significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, compounds similar to this compound have shown minimum inhibitory concentration (MIC) values ranging from 12.5 to 250 μg/ml against pathogens such as Staphylococcus aureus and Escherichia coli .

Anticancer Activity

Benzimidazole derivatives are also being investigated for their anticancer properties. Compounds within this class have been reported to exhibit cytotoxic effects on various cancer cell lines. For example, studies indicate that certain benzimidazole derivatives can induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and proliferation .

The proposed mechanism of action for this compound involves interaction with specific molecular targets such as enzymes or receptors. The sulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. This interaction can disrupt critical biological processes in microorganisms and cancer cells .

Study on Antimicrobial Activity

A study conducted by Birajdar et al. synthesized several benzimidazole derivatives and evaluated their antimicrobial activity using the broth microdilution method. Notably, compounds exhibiting structural similarities to this compound displayed promising results against Salmonella typhi and Candida albicans, suggesting its potential as an antimicrobial agent .

Evaluation of Anticancer Effects

In another investigation focusing on anticancer properties, researchers assessed the cytotoxicity of various benzimidazole derivatives on human cancer cell lines. The findings indicated that these compounds could significantly inhibit cell growth and induce apoptosis through the activation of caspase pathways .

Summary of Biological Activities

Activity Description Reference
AntibacterialEffective against Gram-positive and Gram-negative bacteria with MIC values <250 μg/ml
AntifungalDemonstrated antifungal activity against Candida albicans
AnticancerInduces apoptosis in various cancer cell lines

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